Staunoside D
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Description
Staunoside D is a natural product found in Stauntonia hexaphylla with data available.
Scientific Research Applications
Staunoside D in Triterpenoid Saponin Research
This compound belongs to a class of chemical compounds known as triterpenoid saponins. Research has highlighted the significance of these compounds, particularly in their interactions with various tumor cells. For instance, staunoside G and staunoside H, closely related to this compound, have shown moderate cytotoxicities against several tumor cells, including lung carcinoma, mammary carcinoma, and cervical carcinoma. These findings underline the potential of this compound and related compounds in cancer research and treatment strategies (Lu et al., 2015).
This compound in Marine Compound Studies
This compound is also recognized as a marine triterpene glycoside. Investigations into its molecular mechanisms have revealed its significant antitumor activity. Specifically, it induces the translocation of Fas to lipid rafts, mediating cell apoptosis. This process involves the activation of ceramide synthase 6 and p38 kinase. Remarkably, this compound exhibits these anti-leukemic activities without displaying toxicity in HL-60 and K562 leukemia xenograft models. The compound's ability to enhance the chemosensitivity of cells to other chemotherapeutic agents further accentuates its potential as a treatment modality in leukemia (Yun et al., 2015).
Properties
CAS No. |
155661-20-4 |
---|---|
Molecular Formula |
C21H35N9O4 |
Molecular Weight |
1283.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C60H98O29/c1-55(2)13-15-60(54(79)89-52-46(78)42(74)37(69)30(85-52)22-80-49-43(75)39(71)34(66)26(18-61)81-49)16-14-58(5)24(25(60)17-55)7-8-32-56(3)11-10-33(57(4,23-65)31(56)9-12-59(32,58)6)86-53-48(88-51-45(77)41(73)36(68)28(20-63)83-51)47(38(70)29(21-64)84-53)87-50-44(76)40(72)35(67)27(19-62)82-50/h7,25-53,61-78H,8-23H2,1-6H3 |
InChI Key |
RHHBVUMTZVPZLL-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C |
Synonyms |
3-O-glucopyranosyl-1-2-(glucopyranosyl(1-3))-glucopyranosyl-hederagenin 28-O-(glucopyranosyl-1-6-glucopyranosyl) ester staunoside D |
Origin of Product |
United States |
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